2-Bromo-6-ethoxytoluene
Overview
Description
Scientific Research Applications
Synthesis of Medical Intermediates
2-Bromo-6-ethoxytoluene plays a significant role as an intermediate in the synthesis of various medical compounds. For instance, its derivatives have been utilized in the preparation of non-steroidal anti-inflammatory agents. This includes the synthesis of compounds like nabumetone and naproxen, where methods such as microwave-assisted conditions and electrochemical bromination have been employed for efficient production (Xu & He, 2010), (Jiang-he, 2010).
Chemical Reactions and Transformations
The compound's ability to undergo various chemical reactions is crucial in synthetic chemistry. Studies have explored its role in regioselective ethoxybromination of enamides to yield α-bromo hemiaminals, which can be further transformed into other compounds (Nocquet‐Thibault et al., 2013). Additionally, the behavior of bromo-derivatives of 2- and 3-ethoxypyridine under different conditions has been investigated for potential applications in chemical synthesis (Hertog & Bruyn, 2010).
Spectroscopic and Structural Analysis
Spectroscopic and structural analysis of derivatives of this compound is pivotal in understanding their chemical properties and potential applications. For example, studies involving spectroscopic techniques, X-ray diffraction, and DFT approaches have been conducted to analyze compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol for insights into their molecular structure and reactivity (Demircioğlu et al., 2019).
Potential Pharmaceutical Applications
Research has also delved into the pharmaceutical potential of compounds derived from this compound. For instance, 2-bromo-6-methoxynaphthalene, a closely related compound, has been investigated for its anti-cancer activities through molecular docking studies, suggesting its potential as a pharmaceutical product (Saji et al., 2021).
Exploration of Molecular Interactions
The study of molecular interactions involving derivatives of this compound can provide valuable insights into chemical behavior and applications. For example, the formation and dissociation of solute-solvent complexes involving similar compounds have been observed and analyzed using two-dimensional infrared vibrational echo spectroscopy, offering a deeper understanding of chemical interactions at the molecular level (Zheng et al., 2006).
Future Directions
While specific future directions for 2-Bromo-6-ethoxytoluene are not mentioned in the search results, borinic acids, a subclass of organoborane compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future applications for similar compounds in these areas.
properties
IUPAC Name |
1-bromo-3-ethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYAGJGFKIUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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